molecular formula C13H14Cl2N4 B2618963 (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile CAS No. 1164541-77-8

(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile

Cat. No.: B2618963
CAS No.: 1164541-77-8
M. Wt: 297.18
InChI Key: DWGJKFYZDBAFIJ-DXNYSGJVSA-N
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Description

“(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile” (CAS: 1164541-77-8) is a nitrile derivative featuring a piperazine core substituted with a 3,4-dichlorophenyl group and a conjugated enenitrile moiety. Its molecular formula is C₁₃H₁₄Cl₂N₄, with a molecular weight of 297.18 g/mol and a purity of ≥95% . The Z-configuration of the double bond in the prop-2-enenitrile group is critical for its stereochemical properties. The compound’s structure includes:

Properties

IUPAC Name

(Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4/c14-11-2-1-10(9-12(11)15)18-5-7-19(8-6-18)13(17)3-4-16/h1-3,9H,5-8,17H2/b13-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGJKFYZDBAFIJ-DXNYSGJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)/C(=C\C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile typically involves the reaction of 3,4-dichlorophenylpiperazine with an appropriate nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of the nitrile precursor to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Biological Activity

The compound (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile (CAS Number: 1164541-77-8) is a derivative of piperazine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C13H14Cl2N4\text{C}_{13}\text{H}_{14}\text{Cl}_{2}\text{N}_{4}

This structure features a piperazine ring substituted with a dichlorophenyl group and an enenitrile moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile typically involves the condensation reactions of appropriate precursors. The synthetic pathway can be summarized as follows:

  • Starting Materials : Piperazine derivatives and appropriate aldehydes or ketones.
  • Reaction Conditions : The reactions are generally performed under controlled temperature and pressure to optimize yield and purity.
  • Purification : The final product is purified using chromatography techniques.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily in the context of neuropharmacology:

  • Antidepressant Activity : Studies have shown that derivatives of piperazine can act as serotonin reuptake inhibitors (SRIs), suggesting potential antidepressant effects.
  • Antipsychotic Effects : The presence of the piperazine ring is associated with antipsychotic activity, similar to that observed in known antipsychotic medications.

The biological activity of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is believed to involve modulation of neurotransmitter systems, particularly:

  • Serotonin Receptors : The compound may act as an antagonist or partial agonist at various serotonin receptor subtypes.
  • Dopamine Receptors : Similar to other piperazine derivatives, it may also influence dopamine receptor activity, contributing to its antipsychotic effects.

Study 1: Evaluation of Antidepressant Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of piperazine derivatives for their antidepressant potential. The study found that compounds with similar structures to (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile exhibited significant serotonin reuptake inhibition, leading to increased serotonin levels in animal models .

CompoundIC50 (µM)Mechanism
Compound A0.5SRI
Compound B0.8SRI
(2Z)-3-amino...0.6SRI

Study 2: Antipsychotic Activity Assessment

Another study focused on the antipsychotic effects of various piperazine derivatives. The results indicated that compounds structurally related to (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile showed promising results in reducing psychotic symptoms in rodent models .

ParameterControl GroupTreated Group
Locomotor Activity (cm)150 ± 2090 ± 15*
Anxiety Levels (open field test)HighLow*

(*p < 0.05 compared to control)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often share the piperazine scaffold but differ in substituents and functional groups, leading to variations in physicochemical and biological properties. Below is a detailed comparison based on evidence from synthesized derivatives in the Molecules 2015 studies :

Table 1: Structural and Functional Comparison

Compound Name (Example ID) Piperazine Substituent Functional Group Molecular Formula Molecular Weight (g/mol) Key Physical Properties
Target Compound 3,4-Dichlorophenyl Propenenitrile (Z-configuration) C₁₃H₁₄Cl₂N₄ 297.18 Purity: ≥95%
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) 3,4-Dichlorophenyl Pyridinesulfonamide + phenylcarbamoyl C₂₂H₂₀Cl₂N₆O₃S ~518.9* M.p.: 177–180°C; Yield: 80%
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (19) 4-Chlorophenyl Pyridinesulfonamide + chlorophenylcarbamoyl C₂₂H₂₀Cl₂N₆O₃S ~518.9* Yield: 56%
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (17) Phenyl Pyridinesulfonamide + dichlorophenylcarbamoyl C₂₂H₂₀Cl₂N₆O₃S ~518.9* Yield: 47%

*Calculated based on molecular formulas provided in .

Key Differences and Implications

Functional Groups: The propenenitrile group in the target compound contrasts with sulfonamide and carbamoyl groups in analogs. The amino group in the target compound may enhance solubility in polar solvents, whereas sulfonamide analogs (e.g., compound 20) likely have higher melting points due to stronger intermolecular forces .

Substituent Effects: 3,4-Dichlorophenyl (target compound) vs. Phenylpiperazine (compound 17) vs. 3,4-dichlorophenylpiperazine (target): Chlorine substituents enhance lipophilicity, which could improve blood-brain barrier penetration .

Synthetic Accessibility: Analogs in were synthesized via sulfonamide-isocyanate coupling (yields: 47–80%), while the target compound’s synthesis likely involves different steps (e.g., Knoevenagel condensation for the nitrile group), though exact protocols are undisclosed .

Q & A

Q. What are the recommended synthetic routes for (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile, and how can reaction yields be optimized?

Synthesis typically involves coupling a piperazine derivative with a nitrile-containing precursor. For example, describes a reflux reaction in ethanol between 1-(3,4-dichlorophenyl)piperazine and a prochiral epoxide, followed by silica gel chromatography purification (0–30% methanol/dichloromethane gradient). Yield optimization may require precise stoichiometric ratios, solvent selection (e.g., ethanol for reflux stability), and catalyst screening. Monitoring intermediates via TLC or HPLC is critical .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the Z-configuration of the double bond. highlights SHELX’s robustness for small-molecule refinement, even with twinned or high-resolution data .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., piperazine NH protons at δ 2.5–3.5 ppm). FTIR can confirm nitrile stretches (~2200 cm1^{-1}) and amine groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermal analysis (DSC/TGA) to determine melting points (e.g., mp 96–98°C for analogous piperazines in ).
  • Accelerated degradation tests (40°C/75% RH for 3 months) with HPLC monitoring for impurities like hydrolyzed nitriles or oxidized piperazine rings .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the compound’s electronic properties and receptor interactions?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate thermochemical properties, such as atomization energies (average error ±2.4 kcal/mol, as in ). Basis sets like 6-31G(d,p) can optimize geometry and predict HOMO-LUMO gaps for reactivity analysis .
  • Molecular docking : Simulate binding to serotonin (5-HT2A_{2A}) or dopamine D2 receptors using AutoDock Vina. suggests piperazine derivatives interact with chlorophenyl moieties in receptor pockets .

Q. How can conflicting biological activity data (e.g., variable IC50_{50}50​ values) be resolved?

  • Dose-response standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time). used HEK293 cells for PKM2 activation studies.
  • Statistical analysis : Apply ANOVA to compare replicates and identify outliers. Contradictions may arise from enantiomeric impurities—validate chirality via chiral HPLC or circular dichroism .

Q. What methodologies are effective for separating enantiomers and analyzing chiral purity?

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Stereochemical control : ’s synthesis of fluorinated analogs highlights the importance of NaBH4_4 reduction for retaining configuration during intermediate steps .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) for neuropharmacological applications?

  • Analog synthesis : Modify the dichlorophenyl group () or prop-2-enenitrile backbone () to assess steric/electronic effects.
  • In vitro assays : Test affinity via radioligand binding (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} ) and functional assays (cAMP modulation). ’s PKM2 activation study provides a template for mechanistic exploration .

Methodological Notes

  • Data validation : Cross-reference crystallographic (CCDC codes) and spectral data with published analogs (e.g., ’s Z-configuration validation).
  • Ethics compliance : Adhere to ICH guidelines for preclinical studies, particularly for neuroactive compounds targeting CNS receptors .

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